Product packaging for Glycidol phosphate(Cat. No.:CAS No. 23815-70-5)

Glycidol phosphate

Cat. No.: B1222697
CAS No.: 23815-70-5
M. Wt: 154.06 g/mol
InChI Key: CUQAEAJXRPDBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycidol phosphate, also known as oxiran-2-ylmethyl dihydrogen phosphate (CAS 23815-70-5), is a unique organic compound with the molecular formula C 3 H 7 O 5 P and a molecular weight of 154.06 g/mol . This molecule is characterized by its bifunctional structure, incorporating both a highly reactive epoxide (oxirane) ring and a phosphate ester group . This combination makes it a compound of significant interest in synthetic organic chemistry and biochemistry research. The presence of the epoxide ring lends potential for nucleophilic ring-opening reactions, allowing researchers to synthesize more complex molecules or create covalent linkages with biological nucleophiles, which can be useful in probing enzyme active sites or metabolic pathways. Concurrently, the dihydrogen phosphate moiety can mimic natural phosphate esters, facilitating studies on phosphate transfer, ester hydrolysis, or serving as a precursor for phospholipid analogs. This compound may be utilized as a key intermediate in the synthesis of more complex glyceryl phosphate derivatives and other phosphorylated compounds. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7O5P B1222697 Glycidol phosphate CAS No. 23815-70-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23815-70-5

Molecular Formula

C3H7O5P

Molecular Weight

154.06 g/mol

IUPAC Name

oxiran-2-ylmethyl dihydrogen phosphate

InChI

InChI=1S/C3H7O5P/c4-9(5,6)8-2-3-1-7-3/h3H,1-2H2,(H2,4,5,6)

InChI Key

CUQAEAJXRPDBNM-UHFFFAOYSA-N

SMILES

C1C(O1)COP(=O)(O)O

Canonical SMILES

C1C(O1)COP(=O)(O)O

Synonyms

glycidol phosphate

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations

Epoxide Ring Reactivity

The three-membered epoxide ring of glycidol (B123203) phosphate (B84403) is characterized by significant ring strain, making it susceptible to ring-opening reactions with a variety of reagents. acs.org These reactions are the cornerstone of the synthetic utility of glycidol and its derivatives, allowing for the introduction of diverse functional groups.

The reaction of epoxides with strong nucleophiles typically proceeds via an SN2 mechanism. nih.gov This pathway involves a backside attack by the nucleophile on one of the epoxide's carbon atoms, leading to the simultaneous opening of the ring and the formation of a new carbon-nucleophile bond. nih.gov In the case of asymmetrically substituted epoxides like glycidol phosphate, this attack preferentially occurs at the less sterically hindered carbon atom. acs.org

Research into the synthesis of phospholipids (B1166683) from this compound derivatives demonstrates this principle effectively. (R)-1-O-glycidyl dialkyl phosphates, synthesized from (S)-glycidol, undergo regiospecific epoxide opening when treated with nucleophiles such as hexadecanol (B772) or cesium palmitate. nih.govacs.orgmdpi.com The nucleophilic attack occurs at the terminal carbon of the epoxide, leading to the formation of lysophosphatidic acids after deprotection of the phosphate group. acs.orgmdpi.com This high regioselectivity is fundamental to the controlled synthesis of complex lipids. mdpi.com A variety of strong nucleophiles can be employed for this transformation, each yielding a distinct class of glycerol (B35011) derivatives. rsc.org

Table 1: Nucleophilic Ring-Opening of Glycidyl (B131873) Phosphate Derivatives
NucleophileProduct Class (after deprotection)Reference
Hexadecanol (Alcohol)1-O-Alkyl-lysophosphatidic acid acs.orgmdpi.com
Cesium Palmitate (Carboxylate Salt)1-O-Acyl-lysophosphatidic acid (Lysophosphatidic acid) acs.orgmdpi.com
Hydroxide (B78521) (HO⁻)Glycerol-3-phosphate acs.org
AminesAmino alcohol derivatives rsc.org

The ring-opening of the glycidol epoxide can be catalyzed by both acids and bases, with the catalyst influencing the regiochemical outcome of the reaction. semanticscholar.org

Base-Catalyzed Transformations: In a basic environment, the mechanism mirrors that of a standard SN2 reaction with a strong nucleophile. acs.org The nucleophile directly attacks the less substituted carbon of the epoxide ring. acs.orgsemanticscholar.org This pathway results in the predominant formation of 2,3-dihydroxypropylene derivatives. semanticscholar.org For example, the reaction of glycidol with an alcohol under basic catalysis yields 1-alkylglycerin ether. semanticscholar.org

Acid-Catalyzed Transformations: Under acidic conditions, the reaction mechanism is altered. The first step involves the protonation of the epoxide oxygen, which enhances its leaving group ability. nih.govrsc.org This protonation makes the epoxide more susceptible to attack by even weak nucleophiles. nih.gov The subsequent nucleophilic attack exhibits SN1-like character, preferentially occurring at the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. rsc.org However, the reaction still proceeds with an inversion of stereochemistry, a hallmark of the SN2 mechanism. nih.gov This acid-catalyzed pathway typically yields a mixture of products. For instance, the reaction of glycidol in an acidic environment can create a mixture of 2,3- and 1,3-dihydroxypropylene compounds. semanticscholar.org Similarly, reaction with an alcohol under acidic conditions produces a mixture of 1-alkyl- and 2-alkylglycerin ethers. semanticscholar.org Lewis acids, such as boron trifluoride etherate, can also be used to catalyze the regioselective ring opening of glycidyl derivatives. researchgate.net

Table 2: Comparison of Acid- and Base-Catalyzed Epoxide Ring-Opening
ConditionInitial StepSite of Nucleophilic AttackTypical Product(s) from GlycidolReference
Base-CatalyzedNucleophilic attackLess substituted carbonMainly 2,3-dihydroxypropylene derivatives semanticscholar.org
Acid-CatalyzedProtonation of epoxide oxygenMore substituted carbonMixture of 2,3- and 1,3-dihydroxypropylene compounds semanticscholar.org

Role of the Phosphate Moiety in Reactivity

The phosphate group is not merely a passive spectator in these reactions; it plays a crucial role in directing the course of chemical transformations. Although phosphates are generally considered poor leaving groups, their presence as a substituent significantly influences the reactivity of the adjacent epoxide ring. nih.gov

The phosphate moiety exerts a notable influence on the regioselectivity of the epoxide ring-opening. In the synthesis of phospholipids from (R)-1-O-glycidyl dialkyl phosphates, the bulky and electron-rich phosphate group directs the incoming nucleophile to attack the terminal (C3) carbon of the glycidol backbone. mdpi.com This steric and electronic guidance ensures high fidelity in the formation of the desired phospholipid precursor.

Furthermore, the phosphate group can actively participate in the reaction. In a Lewis acid-mediated synthesis of dihydroxyacetone phosphate, dibenzyl phosphate itself acts as the nucleophile, attacking the epoxide ring of benzylglycidol to form the desired product. researchgate.net In other contexts, the phosphate group is known to facilitate reactions by acting as a general acid-base catalyst or as a pH buffer, thereby controlling the reaction environment and promoting selective transformations. researchgate.net The ability of phosphate to be present and active throughout a reaction sequence is critical in multi-step prebiotic syntheses, where it can guide each step toward the desired product. researchgate.net

Polymerization Mechanisms

Glycidol and its derivatives are important monomers for the synthesis of polyglycerols, which are highly valued for their biocompatibility and hydrophilicity. semanticscholar.orgrsc.org The polymerization proceeds via a ring-opening mechanism of the epoxide group.

While specific literature on the ring-opening polymerization (ROP) of a monomer named "glycidyl ethylene (B1197577) phosphate" is not prominent, the mechanism can be understood by examining the well-established polymerization behaviors of its constituent functional groups: the glycidyl moiety (an epoxide) and the cyclic ethylene phosphate moiety.

The polymerization of glycidol and its ethers can be initiated through either anionic or cationic ROP. rsc.org

Anionic ROP: This is the classical method for polymerizing epoxides. rsc.org An anionic initiator (e.g., an alkoxide) attacks the less substituted carbon of the epoxide ring, propagating to form a polyether chain. rsc.org When unprotected glycidol is used, the hydroxyl group can act as a proton source, leading to chain transfer and the formation of hyperbranched polyglycerols. rsc.org To obtain linear polyglycerols, the hydroxyl group is typically protected before polymerization. rsc.orgrsc.org

Cationic ROP: Initiated by acids, this mechanism involves the protonation of the epoxide oxygen followed by nucleophilic attack from another monomer molecule. This method also tends to produce branched polymers. rsc.org

Concurrently, cyclic phosphates, such as ethylene ethyl phosphate, are known to undergo ROP, often catalyzed by enzymes or coordination complexes, to form polyphosphoesters. researchgate.net

For a hypothetical "glycidyl ethylene phosphate" monomer, polymerization would likely proceed via the more reactive epoxide ring. Anionic or cationic initiation would lead to the formation of a polyether backbone with pendant cyclic ethylene phosphate groups. These pendant groups could potentially undergo subsequent reactions, such as cross-linking or secondary polymerization, under different catalytic conditions. The choice of initiator and reaction conditions would be critical in controlling the polymer architecture, determining whether the resulting polymer is linear or branched, and whether the cyclic phosphate ring remains intact.

Linear and Branched Polyphosphate Formation

The synthesis of poly(glycerol phosphate), a polymer structurally analogous to what would be formed from this compound, can be achieved through several routes, as the direct ring-opening polymerization of a this compound monomer is not extensively documented. A primary method is the direct polycondensation of glycerol with phosphoric acid.

This reaction, formally an A3 + B3 type polymerization (where glycerol has three hydroxyl groups and phosphoric acid has three acidic protons), would typically be expected to lead to early gelation. However, studies have shown that soluble, highly branched poly(glycerol phosphates) can be synthesized. This is attributed to competing side reactions, such as cyclization and dealkylation, which hinder the formation of an infinite network at lower conversions researchgate.net.

The proposed mechanism for this polycondensation involves the initial formation of pyrophosphoric acid, which then reacts with glycerol. The branching occurs as the secondary hydroxyl group of the glycerol units within the polymer chain reacts, in addition to the primary hydroxyls, creating a complex, dendritic architecture. Linear units are formed when only the primary hydroxyl groups of glycerol are involved in the ester linkages researchgate.net.

Another approach to incorporating glycerol phosphate units into a polymer chain involves using a glycerol phosphate salt as an initiator for the anionic ring-opening polymerization of other monomers, such as cyclic ethers. For instance, glycerol phosphate disodium (B8443419) salt can initiate the polymerization of propylene (B89431) oxide. In this process, the glycerol phosphate moiety is incorporated at the beginning of the resulting polyether chain researchgate.net. While the backbone is not a polyphosphate, this method demonstrates a strategy for creating linear polymers containing a terminal glycerol phosphate group.

The formation of linear versus branched structures is highly dependent on the reaction conditions and the specific synthetic route.

Linear Structures : Preferentially formed when reactive sites can be controlled. For example, using protecting group chemistry on the secondary hydroxyl of glycerol prior to polymerization would force the formation of linear 1,3-linked poly(glycerol phosphate). The anionic polymerization initiated by a glycerol phosphate salt also leads to a linear chain, albeit of a different monomer researchgate.net.

Branched Structures : These are the typical products of direct polycondensation between glycerol and phosphoric acid at elevated temperatures (100–120 °C) researchgate.net. Branching arises from the reaction of the secondary hydroxyl group of glycerol units already incorporated into the polymer chain, leading to a hyperbranched or dendritic structure. Enzymatic synthesis of other glycerol-based polyesters, such as poly(glycerol sebacate), also shows that branching can occur through processes like acyl migration, where an acyl group moves between adjacent hydroxyl groups acs.org.

Reaction Kinetics and Thermodynamics

Reaction Kinetics

The kinetics of polycondensation reactions involving glycerol are influenced by several factors, including temperature, catalyst, and the molar ratio of reactants. For the enzymatic synthesis of poly(glycerol sebacate), a related polycondensation, the reaction kinetics follow classical Arrhenius behavior, with the apparent rate constant increasing with temperature acs.orgnih.gov.

In one study, the apparent activation energy for this enzymatic polycondensation was estimated to be 32 kJ mol⁻¹ for reactions performed between 30 and 50 °C acs.org. Kinetic models based on infrared (IR) spectroscopy have also been developed for the polycondensation of glycerol and sebacic acid, allowing for the determination of Arrhenius parameters over a temperature range of 130°C to 170°C frontiersin.org. Generally, the polymerization rate is dependent on the concentration of the reacting functional groups.

For anionic ROP of cyclic monomers, the kinetics can be complex but often exhibit characteristics of living polymerizations, where termination and chain-transfer reactions are absent dspaces.org. The rate of polymerization (Rp) is typically described by the equation:

Rp = kp[M][P*]

where kp is the propagation rate constant, [M] is the monomer concentration, and [P*] is the concentration of active propagating chain ends dspaces.org. The rate can be significantly influenced by the choice of initiator, counter-ion, and solvent nsf.gov.

ParameterValue/ObservationSystem ContextReference
Apparent Activation Energy (Ea)32 kJ mol⁻¹CALB-catalyzed polycondensation of glycerol and sebacic acid (30-50 °C) acs.org
Reaction OrderFirst-order with respect to monomerPolycondensation of glycerol and sebacic acid (initial stages) nih.gov
Temperature EffectRate increases with temperature (Arrhenius behavior)Polycondensation of glycerol and sebacic acid (130-170 °C) frontiersin.org
Polymerization Rate DependenceProportional to monomer and active center concentrationGeneral anionic ring-opening polymerization dspaces.org

Thermodynamics

The thermodynamics of polymerization are governed by the Gibbs free energy equation, ΔGp = ΔHp - TΔSp. For polymerization to be spontaneous, ΔGp must be negative libretexts.org.

Enthalpy (ΔHp) : The enthalpy of polymerization is largely driven by the release of strain energy for cyclic monomers or the formation of more stable bonds in polycondensation. The ROP of cyclic esters is exothermic due to ring strain, with the enthalpy change being highly dependent on ring size. For example, the polymerization of ε-caprolactone, a seven-membered ring, has a ΔHp of -7 kcal/mol (-29.3 kJ/mol), which is favorable for polymerization. A hypothetical cyclic this compound monomer would be expected to have a similar ring strain-driven negative enthalpy of polymerization libretexts.org. For polycondensation reactions, the ΔHp is typically small, as a similar number of bonds are broken and formed.

Entropy (ΔSp) : The entropy of polymerization is almost always negative. This is because multiple monomer molecules are converted into a single, more ordered polymer chain, resulting in a loss of translational degrees of freedom. This unfavorable entropy change means that the TΔSp term becomes more significant at higher temperatures libretexts.org.

This leads to the concept of a ceiling temperature (Tc) , which is the temperature at which the rate of polymerization equals the rate of depolymerization (ΔGp = 0). It is defined as Tc = ΔHp / ΔSp. Above the ceiling temperature, polymerization is thermodynamically unfavorable. For polymerizations with a highly negative ΔHp, such as those involving strained rings, the ceiling temperature is typically very high libretexts.org.

Thermodynamic ParameterGeneral Value/TrendSignificance in PolymerizationReference
ΔGp (Gibbs Free Energy)Must be negativeDetermines the spontaneity of the polymerization reaction. libretexts.org
ΔHp (Enthalpy)Negative for ROP of strained rings (e.g., -7 kcal/mol for ε-caprolactone)Favorable driving force, especially for ring-opening polymerization. libretexts.org
ΔSp (Entropy)Almost always negativeUnfavorable factor that opposes polymerization; its effect increases with temperature. libretexts.org
Tc (Ceiling Temperature)Tc = ΔHp / ΔSpThe temperature above which polymerization is thermodynamically disfavored. libretexts.org

Biochemical and Molecular Interactions

Enzymatic Inhibition and Active Site Labeling

Glycidol (B123203) phosphate (B84403) is well-documented as a specific, irreversible inhibitor of several enzymes, most notably triosephosphate isomerase. This inhibitory action is a consequence of its ability to covalently bind to key amino acid residues within the enzyme's active site, a process known as active site labeling.

Glycidol phosphate, also known as 1,2-epoxypropanol-3-phosphate, is a potent irreversible inhibitor of triosephosphate isomerase (TPI), a crucial enzyme in the glycolytic pathway that catalyzes the interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (GAP). proteopedia.orgwikipedia.org The inhibition is characterized as a "suicide" or mechanism-based inactivation because the enzyme's own catalytic mechanism facilitates the covalent modification of its active site. nih.gov

The inactivation of TPI by this compound exhibits saturation kinetics, meaning the rate of inactivation becomes independent of the inhibitor concentration at high concentrations, which is characteristic of active-site-directed inhibition. researchgate.net The presence of the substrate or a competitive inhibitor protects the enzyme from inactivation, further confirming that this compound targets the active site. researchgate.net Complete loss of enzymatic activity is achieved upon the labeling of one molecule of this compound per catalytic subunit of the dimeric enzyme. researchgate.net

Studies have shown that the two enantiomers of this compound, (S)-glycidol phosphate (d-glycidol-P) and (R)-glycidol phosphate (l-glycidol-P), both inactivate TPI. However, the (S)-isomer is significantly more reactive, with a maximum inactivation rate approximately 10-fold greater than the (R)-isomer, highlighting the stereospecificity of the TPI active site. nih.govresearchgate.net Despite the difference in reactivity, both enantiomers esterify the same crucial glutamate (B1630785) residue within the active site. researchgate.net

The table below summarizes the key findings regarding the inhibition of TPI by this compound.

FeatureObservationReference(s)
Inhibitor Type Irreversible, Suicide Inhibitor nih.govskemman.is
Target Enzyme Triosephosphate Isomerase (TPI) proteopedia.orgportlandpress.com
Mechanism Active-site directed covalent modification proteopedia.orgresearchgate.net
Stoichiometry 1 molecule of inhibitor per active site for complete inactivation researchgate.net
Stereospecificity (S)-glycidol phosphate is ~10x more reactive than (R)-glycidol phosphate nih.govresearchgate.net
Labeled Residue A specific glutamate residue in the active site proteopedia.orgnih.govresearchgate.net
Kinetics Saturation kinetics researchgate.net

The molecular mechanism underlying the irreversible inhibition of triosephosphate isomerase (TPI) by this compound involves the covalent modification of a specific glutamate residue, Glu167, which acts as the catalytic base in the normal enzymatic reaction. nih.gov Early biochemical studies identified this active site glutamate as the point of attachment for the inhibitor. proteopedia.orgacs.org

The reaction proceeds via a nucleophilic attack from the carboxylate side chain of the catalytic glutamate on one of the carbon atoms of the epoxide ring of this compound. researchgate.net This attack opens the strained epoxide ring and forms a stable ester linkage between the enzyme and the inhibitor, resulting in an enzyme-glycidol phosphate adduct. researchgate.net The formation of this covalent bond effectively and permanently blocks the active site, abolishing all catalytic activity. researchgate.net

High-resolution crystal structures of TPI complexed with both the (S) and (R) isomers of this compound have provided detailed insights into this process. researchgate.net The structures reveal that for the more reactive (S)-glycidol phosphate, the catalytic Glu167 is positioned to attack the terminal carbon of the epoxide in a stereoelectronically favorable, nearly linear arrangement. researchgate.net In contrast, this optimal geometry for attack is not possible with the (R)-glycidol phosphate isomer, which explains its lower inactivation rate. researchgate.net These structural studies confirm the conformational flexibility of the catalytic glutamate within the liganded active site, a feature believed to be critical for the proton shuttling steps in the normal catalytic cycle of TPI. researchgate.net The reaction is specific, as glycidol itself (without the phosphate group) reacts at the same glutamate residue, indicating the importance of the active site's affinity for the phosphate moiety in guiding the inhibitor. acs.org

Interactions with Nucleic Acids and Proteins

The electrophilic nature of the epoxide ring in glycidol and its derivatives enables them to react with various nucleophilic sites present in macromolecules like nucleic acids and proteins, leading to alkylation.

Glycidol and its derivatives, including glycidol-carbohydrate hybrids, are known DNA-alkylating agents. bibliotekanauki.pl The mechanism of DNA alkylation by these compounds involves the nucleophilic attack by atoms in the DNA bases on the electrophilic carbon atoms of the glycidol epoxide ring. imrpress.com This reaction results in the formation of a covalent adduct between the glycidol moiety and the DNA.

The primary sites of alkylation on DNA are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases, with the N7 position of guanine (B1146940) being a particularly favorable target due to its high nucleophilicity. bibliotekanauki.plimrpress.com Alkylation can also occur at other sites, such as the N3 position of adenine (B156593) and the phosphodiester backbone. nih.govoup.com The reaction with the N7 of guanine can lead to the opening of the imidazole (B134444) ring, which may result in the removal of the modified base from the DNA strand. oup.com In contrast, alkylation at other sites like the O6 of guanine can lead to more stable lesions. oup.com

Studies on glycidol-carbohydrate hybrids have demonstrated selective alkylation at the N7 position of guanine, which can cause subsequent cleavage of the DNA strand. bibliotekanauki.pl The formation of these adducts disrupts the normal structure and function of DNA.

Target Site on DNAType of InteractionConsequenceReference(s)
N7 of Guanine Covalent AlkylationImidazole ring opening, potential depurination bibliotekanauki.ploup.com
N3 of Adenine Covalent AlkylationFormation of stable adduct nih.gov
O6 of Guanine Covalent AlkylationFormation of stable, potentially mutagenic lesion oup.com
Phosphodiester Backbone Phosphate AlkylationPotential for strand cleavage oup.com

Modulation of Biological Processes

Derivatives of glycidol serve as versatile chemical tools for synthesizing probes and analogs to study and modulate various biological pathways, particularly in the field of cell signaling.

Enantiomerically pure glycidol is a key starting material for the synthesis of various phospholipids (B1166683) and their analogs, which are crucial molecules in cell signaling. diva-portal.orgmdpi.com These synthetic derivatives are used as probes to investigate the function of lipid signaling pathways, such as those mediated by lysophosphatidic acid (LPA). nih.govacs.org LPA is a signaling phospholipid that exerts a wide range of biological effects by activating a family of specific G protein-coupled receptors (GPCRs), known as LPA receptors. nih.govnih.gov

The synthesis of LPA analogs from glycidol allows for the systematic modification of the LPA structure to explore structure-activity relationships and to develop receptor-specific agonists and antagonists. acs.orgresearchgate.net For example, efficient synthetic routes starting from (S)-glycidol can produce lysophosphatidic acids and phosphatidic acids. diva-portal.org Furthermore, derivatives of glycidol are used to synthesize analogs of cyclic phosphatidic acid (cPA), another bioactive lipid. nih.gov These synthetic tools are invaluable for dissecting the complex signaling networks of LPA receptors and for identifying potential therapeutic targets in diseases where LPA signaling is dysregulated, such as cancer and fibrosis. nih.govnih.gov Derivatives like aminoglycidyl phosphate (GPG-NH2) are also employed in bioconjugation to create probes for studying cell signaling pathways. ontosight.ai

Phosphate Functionality in Glycan Synthesis

The strategic incorporation of phosphate groups onto glycan structures represents a significant advancement in modern chemo-enzymatic synthesis. Inspired by natural processes where phosphorylation and dephosphorylation regulate biological pathways, chemists have adapted this concept to overcome persistent challenges in the laboratory synthesis of complex oligosaccharides. nih.govacs.orgresearchgate.net Phosphate monoesters, in particular, can be chemically installed at specific positions on a synthetic glycan to serve as temporary "assisting groups." nih.gov These groups offer a dual functionality: they can direct the precise action of enzymes for site-specific modifications and can dramatically alter the physical properties of the glycan to prevent aggregation and improve handling. nih.govacs.org This approach is particularly valuable in methodologies like automated glycan assembly (AGA), where precise control over each synthetic step is paramount. nih.gov The phosphate group is stable throughout various post-assembly manipulations but can be cleanly and efficiently removed at the end of the synthesis using enzymes like alkaline phosphatase (ALP), revealing the native glycan structure in a "traceless" manner. nih.govacs.org

Site-Specific Enzymatic Elongation

A major hurdle in the synthesis of complex glycans, such as asymmetrically branched N-glycans, is achieving site-specific enzymatic modification when multiple similar acceptor sites are present. nih.gov Glycosyltransferases, the enzymes that build glycans, often have specific recognition requirements, but distinguishing between two identical terminal monosaccharides (e.g., galactose) on different branches of a glycan can be impossible for an enzyme. nih.gov

Researchers have demonstrated that a strategically placed phosphate monoester can function as a temporary blocking group, effectively "masking" a specific hydroxyl group from an enzyme. nih.gov By phosphorylating one potential reaction site, enzymes are directed to act exclusively on the unprotected, available site. nih.govacs.org This concept was successfully applied to the synthesis of a complex, asymmetrically sialylated N-glycan. nih.gov

In a key experiment, a hexasaccharide with two terminal galactose residues was chemically phosphorylated on one of the branches. When this phosphorylated glycan was subjected to sialylation using a sialyltransferase, the enzyme exclusively added sialic acid to the non-phosphorylated branch. acs.org Even when an excess of the enzyme and the sugar donor (the building block for the enzyme) was used, no double sialylation was observed. acs.org Subsequently, the phosphate group was removed using alkaline phosphatase (ALP) to yield the desired asymmetrically sialylated N-glycan with a high yield of 97% over the two steps (sialylation and dephosphorylation). acs.org Conversely, when the non-phosphorylated version of the same hexasaccharide was used in the sialylation reaction, a mixture of products was formed, underscoring the effectiveness of the phosphate-assisted strategy for ensuring site-specificity. acs.org

Reaction SubstrateEnzymatic StepKey ObservationOutcome
Phosphorylated HexasaccharideSialylationReaction occurs only on the non-phosphorylated branch.Single, asymmetrically sialylated product.
Non-phosphorylated HexasaccharideSialylationReaction occurs on both available galactose residues.Mixture of sialylated products.
Phosphorylated Sialylated HexasaccharideALP DephosphorylationPhosphate group is removed.Final, desired asymmetrically sialylated N-glycan.

Influence on Glycan Solubility and Aggregation

The synthesis of long-chain oligosaccharides, particularly those with a propensity for self-assembly like cellulose (B213188), is often hampered by poor solubility and premature aggregation in reaction media. nih.govacs.org As the glycan chains elongate, they can form strong intermolecular hydrogen bonds, causing them to precipitate out of solution, which complicates purification and dramatically lowers reaction yields. nih.gov

The introduction of ionic phosphate monoesters provides a powerful solution to this problem. nih.gov The negatively charged phosphate group disrupts the regular hydrogen-bonding patterns that lead to aggregation and significantly increases the oligomer's solubility in aqueous media. nih.govacs.org This solubilizing effect keeps the growing glycan in the reaction mixture, allowing for the successful synthesis and isolation of longer and more complex structures that were previously inaccessible. acs.org

This strategy was effectively used in the synthesis of cellulose oligomers. acs.org A cellulose octasaccharide, which is typically isolated in only trace amounts due to its poor solubility, was synthesized with a phosphate group. acs.org The phosphorylated version proved to be much more soluble, facilitating its synthesis and purification. acs.org Following synthesis, the phosphate group was removed with alkaline phosphatase, which triggered the formation of the insoluble native octasaccharide, allowing it to be easily isolated by centrifugation in good yield (36%). acs.org

The same principle was extended to the synthesis of even longer chains, such as a dodecasaccharide (12-mer). acs.org In this case, three phosphate groups were incorporated into the structure to ensure its solubility throughout the 29-step synthesis. acs.org After the final assembly, enzymatic dephosphorylation yielded the desired native 12-mer, a product that would be exceedingly difficult to obtain otherwise. acs.org These results highlight how phosphate groups can act as temporary, traceless solubilizing agents to enable the synthesis of challenging, aggregation-prone glycans. nih.govacs.org

Cellulose OligomerPhosphate Groups AddedKey FindingYield
Octasaccharide (8-mer)1Enhanced solubility prevented aggregation during synthesis.36% (after dephosphorylation)
Dodecasaccharide (12-mer)3Maintained solubility through a 29-step synthesis.1% (after dephosphorylation)

Derivatization and Structure Activity Relationship Studies Molecular Level

Synthesis of Phospholipid Analogues

Glycidol (B123203), particularly in its enantiomerically pure forms, is a widely utilized chiral synthon for the efficient synthesis of various phospholipids (B1166683), including lysophosphatidic acids (LPAs) and phosphatidic acids (PAs), as well as phosphatidylcholines (PCs) and their precursors.

The synthesis of lysophosphatidic acids (LPAs) and phosphatidic acids (PAs) from glycidol derivatives typically involves phosphorylation followed by regioselective epoxide ring opening and, if necessary, further acylation.

Synthesis Route from (S)-Glycidol: A common strategy begins with the phosphorylation of enantiomerically pure (S)-glycidol. For instance, using dialkylphosphoramidites, (S)-glycidol can be phosphorylated to yield (R)-1-O-glycidyl dialkyl phosphates. diva-portal.orgacs.orgnih.govmdpi.comnih.gov Subsequent regioselective opening of the epoxide ring, often achieved using alcohols (e.g., hexadecanol) or cesium carboxylates (e.g., cesium palmitate) under Lewis acid catalysis, provides the protected lysophosphatidic acid. diva-portal.orgacs.orgnih.govmdpi.comnih.gov Deprotection of the phosphate (B84403) group then yields the target LPA. diva-portal.orgacs.orgnih.govmdpi.comnih.gov To synthesize phosphatidic acids, an additional esterification step is performed on the LPA intermediate, typically at the sn-2 position, before or after phosphate deprotection. diva-portal.orgacs.orgnih.gov

Alternative Synthesis: Another approach utilizes dibenzyl phosphate in conjunction with a cobalt(salen) catalyst for the epoxide ring-opening of glycidol derivatives. This method allows for the efficient synthesis of mono- and di-acyl phosphatidic acids in a limited number of steps, avoiding acyl migration. rsc.orgrsc.org

Table 1: Synthesis of Lysophosphatidic Acids (LPAs) and Phosphatidic Acids (PAs) from Glycidol

Starting MaterialKey Phosphorylating Agent/MethodEpoxide Opening Agent/MethodIntermediate ProductFinal Product ClassTypical YieldsNumber of StepsReferences
(S)-GlycidolDialkylphosphoramiditesHexadecanol (B772) / Cs-palmitate(R)-1-O-glycidyl dialkyl phosphateLysophosphatidic Acid (LPA)Good overall3-4 diva-portal.orgacs.orgnih.govmdpi.comnih.gov
(S)-GlycidolDialkylphosphoramiditesHexadecanol / Cs-palmitate, followed by esterificationLPA IntermediatePhosphatidic Acid (PA)Good overall4 diva-portal.orgacs.orgnih.gov
Glycidol derivativeDibenzyl phosphate (Co(salen) cat.)Various acyl donorsMono/Di-acyl glycerolphosphateMono/Di-acyl PAHighLimited rsc.orgrsc.org

Glycidol derivatives are also instrumental in the synthesis of glycidyl (B131873) phosphocholine (B91661) and subsequently, phosphatidylcholines (PCs).

Synthesis of Glycidyl Phosphocholine: (S)-Glycidol can be phosphorylated using phosphorus oxychloride. Subsequent in situ treatment with choline (B1196258) tosylate yields (R)-glycidyl phosphocholine. diva-portal.orgacs.orgnih.govacs.org This intermediate has been reported with yields around 53% for the choline derivative formation. mdpi.comnih.gov

Synthesis of Phosphatidylcholines: The epoxide ring of glycidyl phosphocholine can be opened nucleophilically by agents such as cesium palmitate to form lysophosphatidylcholines (LPCs), like 1-O-palmitoyl-sn-glycero-3-phosphocholine. diva-portal.orgacs.orgnih.govacs.org These LPCs serve as precursors for the synthesis of various phosphatidylcholines through further esterification or other modifications. diva-portal.orgacs.orgnih.govacs.org This synthetic strategy allows for the production of phosphatidylcholines in as few as three steps starting from glycidol. diva-portal.orgacs.orgnih.gov

Table 2: Synthesis of Glycidyl Phosphocholine and Phosphatidylcholines (PCs) from Glycidol

Starting MaterialPhosphorylation MethodCholine IncorporationEpoxide OpeningIntermediate ProductFinal Product ClassTypical YieldsNumber of StepsReferences
(S)-GlycidolPOCl₃Choline tosylateCs-palmitate(R)-Glycidyl phosphocholineLysophosphatidylcholine (LPC)~53% (intermediate)3 diva-portal.orgacs.orgnih.govmdpi.comnih.govacs.org
(R)-Glycidyl phosphocholineN/AN/ACs-palmitate1-O-Palmitoyl-sn-glycero-3-phosphocholinePhosphatidylcholine (PC)Variable3 (overall from glycidol) diva-portal.orgacs.orgnih.govacs.org

Glycidyl Phosphate Group (GPG) Derivatives

The Glycidyl Phosphate Group (GPG) encompasses functional entities where a glycidyl moiety is linked to a phosphate group. Derivatives of GPG, particularly those with additional functional groups, are of significant interest for their enhanced reactivity and diverse applications.

Aminoglycidyl phosphate (GPG-NH₂) is a notable derivative of the glycidyl phosphate structure, characterized by the incorporation of an amino (-NH₂) group.

Structure and Properties: The presence of the amino group fundamentally alters the chemical properties of the glycidyl phosphate scaffold, rendering it more reactive towards specific substrates. This modification enhances its capacity for conjugation reactions. ontosight.ai

Applications: GPG-NH₂ finds utility in:

Bioconjugation: Linking biomolecules (e.g., proteins, peptides, nucleic acids) to surfaces or other biomolecules, enabling the creation of biosensors, bioassays, and drug delivery systems. ontosight.ai

Material Science: Incorporation into polymer structures to improve biocompatibility and functionality, crucial for developing advanced materials like implants and drug-eluting coatings. ontosight.ai

Research Tools: Synthesis of probes for scientific research, including the investigation of cell signaling pathways and the development of diagnostic assays. ontosight.ai

Table 3: Key Glycidyl Phosphate Group (GPG) Derivatives and Their Applications

Derivative NameKey Structural Feature(s)Enhanced Property(ies)Primary Applications
Glycidyl Phosphate (GPG)Glycidyl moiety + Phosphate groupReactive epoxide, polar phosphateBuilding block for phospholipids, potential flame retardants bibliotekanauki.pl
Aminoglycidyl Phosphate (GPG-NH₂)Glycidyl moiety + Phosphate + Amino group (-NH₂)Increased reactivity, conjugation capabilityBioconjugation, Material Science (biocompatibility), Research Probes (cell signaling, diagnostics) ontosight.ai

Design of Mechanistic Probes and Intermediates

The inherent reactivity of the glycidyl phosphate structure makes it suitable for designing mechanistic probes and intermediates that can interact with biological targets, often by forming covalent adducts.

Structural modifications to glycidol phosphate aim to fine-tune its reactivity, specificity, and cellular uptake for targeted applications in biochemical research.

This compound as an Enzyme Inhibitor: this compound itself has been identified as a specific irreversible inhibitor of enzymes such as rabbit muscle triose phosphate isomerase. unimi.itnih.gov The phosphate moiety is believed to play a role in directing the interaction with the enzyme's active site, potentially by inducing conformational changes that enhance the reactivity of the epoxide warhead with a specific amino acid residue (e.g., glutamic acid) within the enzyme. unimi.itnih.gov

Modifications for Cellular Permeability: To improve the delivery and cellular uptake of this compound or its derivatives, structural modifications, such as the synthesis of phosphate esters, have been explored. unimi.it

General SAR Principles in Probe Design: Structure-activity relationship (SAR) studies are fundamental to designing effective probes. This involves systematically synthesizing a series of analogs with minor structural variations and evaluating their biological activity, potency, selectivity, and stability. mdpi.comoncodesign-services.comnih.gov For example, modifications to the head group and alkyl side chains of fatty alcohol phosphates were conducted to identify selective ligands for lysophosphatidic acid (LPA) receptors. researchgate.net

Clickable Glycerol-3-Phosphate Probes: Novel probes, such as SATE-G3P-N₃, have been developed by incorporating a "caged" phosphate moiety and a clickable azide (B81097) handle onto the glycerol (B35011) backbone. These modifications facilitate probe uptake by masking negative charges and bypass the initial phosphorylation step required for phospholipid synthesis, thereby enhancing the labeling of glycerolipids for metabolic studies. nih.gov

Compound List

The following chemical compounds are mentioned in this article:

Glycidol

this compound

Lysophosphatidic Acids (LPAs)

Phosphatidic Acids (PAs)

(S)-Glycidol

(R)-1-O-glycidyl dialkyl phosphates

Hexadecanol

Cesium palmitate

Dibenzyl phosphate

Mono-acyl phosphatidic acids

Di-acyl phosphatidic acids

(R)-di-tert-butyl-phosphorylglycidol

2-LPA

Phosphatidylcholines (PCs)

(R)-glycidyl phosphocholine

Phosphorus oxychloride

Choline tosylate

Lysophosphatidylcholines (LPCs)

1-O-palmitoyl-sn-glycero-3-phosphocholine

Glycidyl Phosphate Groups (GPG)

Aminoglycidyl Phosphate (GPG-NH₂)

Triose phosphate isomerase

Fatty alcohol phosphates (FAPs)

Lysophosphatidic acid (LPA) receptors

SATE-G3P-N₃

Applications in Chemical Synthesis, Catalysis, and Material Science

Reagents and Intermediates in Organic Synthesis

The unique chemical structure of glycidol (B123203) phosphate (B84403), featuring a reactive epoxide ring and a phosphate group, allows it to serve as a potent reagent and intermediate in the assembly of complex organic molecules. wpmucdn.combibliotekanauki.plnih.gov

Precursors for Complex Molecule Synthesis

Glycidol phosphate is a pivotal starting material for the enantioselective synthesis of various biologically significant and structurally complex molecules. wpmucdn.com Its utility is particularly pronounced in the synthesis of phospholipids (B1166683), a major class of lipids that are essential components of cell membranes. nih.govontosight.ai Research has demonstrated efficient routes to enantiopure phospholipids, including lysophosphatidic acids, phosphatidic acids, and phosphatidylcholines, starting from (S)-glycidol. nih.govcrossref.org The synthesis typically involves the phosphorylation of glycidol to form (R)-1-O-glycidyl dialkyl phosphates, followed by a regiospecific opening of the epoxide ring with nucleophiles like long-chain alcohols or cesium carboxylates. nih.govontosight.ai This strategy provides a streamlined pathway to these complex lipids in high yields and with excellent stereochemical control. nih.govacs.org

The following table summarizes the key complex molecules synthesized using this compound as a precursor and the corresponding synthetic strategies.

Target MoleculeSynthetic StrategyKey Features
Lysophosphatidic AcidsPhosphorylation of (S)-glycidol followed by regiospecific epoxide opening with alcohols or cesium carboxylates. nih.govcrossref.orgHigh overall yields, enantiopure products, few synthetic steps. nih.govidpublications.org
Phosphatidic Acids2-O-Esterification of the lysophosphatidic acid precursor before phosphate deprotection. nih.govcrossref.orgEfficient, multi-step synthesis from a simple chiral precursor. nih.gov
PhosphatidylcholinesPhosphorylation of (S)-glycidol with phosphorus oxychloride and in situ treatment with choline (B1196258) tosylate, followed by nucleophilic epoxide opening. nih.govacs.orgA direct and efficient route to an important class of phospholipids. nih.govacs.org
Dihydroxyacetone Phosphate (DHAP)Lewis acid-mediated regioselective ring opening of benzylglycidol with dibenzyl phosphate. researchgate.netHigh overall yield (74%) from a racemic starting material. researchgate.net

Building Blocks for Glycidyl (B131873) Urethanes and other Functional Epoxides

The hydroxyl group of glycidol can react with isocyanates to form glycidyl carbamates, also known as glycidyl urethanes. nih.govresearchgate.net These compounds are a class of functional epoxides that combine the reactivity of the epoxy ring with the properties of the urethane (B1682113) linkage. Glycidyl carbamate-functional resins are synthesized by the reaction of isocyanate-functional compounds with glycidol. researchgate.net These resins can be crosslinked through the epoxy groups with curing agents like polyamines to form durable thermoset materials used in coatings and adhesives. researchgate.net While the direct use of this compound in the synthesis of glycidyl urethanes is less commonly documented, the reactivity of the glycidol backbone is the key aspect of this application.

Furthermore, the epoxide ring of glycidol and its derivatives can be opened by a variety of nucleophiles to introduce different functionalities, leading to a wide range of functional epoxides. bibliotekanauki.pl For example, reaction with alcohols can yield glycidyl ethers, which are precursors to other complex molecules. acs.org

Role in Polymer Science

This compound and its parent molecule, glycidol, play significant roles in polymer science, acting as both monomers for the synthesis of functional polymers and as additives to modify the properties of existing polymer systems.

Monomers for Polyphosphate Synthesis

Recent research has demonstrated the synthesis and ring-opening polymerization of a glycidyl-functionalized cyclic phosphate, namely glycidyl ethylene (B1197577) phosphate. crossref.orgmathnet.ru This monomer can undergo ring-opening polymerization (ROP) to form both linear and branched polyphosphates. crossref.orgmathnet.rumathnet.ru The structure of the resulting polymer can be controlled by the choice of catalyst; for instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) leads to branched polymers, while [(BHT)Mg(OBn)(THF)]₂ produces linear polymers. mathnet.ru The resulting poly(glycidyl ethylene phosphate)s are promising for biomedical applications due to their potential biodegradability and the presence of reactive epoxy side groups that can be used for further post-polymerization modification. mathnet.rumathnet.ru

The polymerization of glycidol itself, often initiated by phosphate-containing initiators, can lead to hyperbranched polyglycerols. mdpi.com These highly branched, water-soluble polymers have applications in areas such as drug delivery and biomaterials. researchgate.net For instance, glycerol (B35011) phosphate disodium (B8443419) salt has been used as an initiator for the anionic polymerization of propylene (B89431) oxide to create polyether polyols with incorporated phosphate groups, which can enhance flame retardant properties. researchgate.nettandfonline.com

Additives for Epoxy Resins and Polymer Systems

Organophosphorus compounds, including those derived from glycidol, are utilized as reactive flame retardants for epoxy resins. bibliotekanauki.plidpublications.org Incorporating phosphorus into the polymer backbone, rather than as a simple additive, can prevent leaching and have a less detrimental effect on the mechanical properties of the cured resin. faa.gov Phosphorus-containing silsesquioxane derivatives, synthesized via the ring-opening reaction of glycidyl-functionalized silsesquioxanes with phosphorus compounds, have been developed as both reactive and additive flame retardants for epoxy resins. mdpi.com These additives have been shown to improve the thermal stability and flame retardancy of the epoxy materials. mdpi.com

The addition of phosphorus-containing modifiers can also influence the glass transition temperature (Tg) of the epoxy resin. mdpi.com For example, the addition of 10% of a silsesquioxane derivative where all epoxy groups were reacted with a phosphate-containing molecule resulted in a decrease in the Tg of the epoxy resin. mdpi.com

The following table summarizes the effect of phosphorus-containing additives on the properties of epoxy resins.

Additive TypeMethod of IncorporationEffect on Epoxy Resin
Organo-phosphorus glycidol compoundsReactive agentImproved flame retardancy. bibliotekanauki.plidpublications.org
Phosphorus-containing silsesquioxanesReactive or additive flame retardantEnhanced thermal stability and flame retardancy. mdpi.com
Glycerol phosphate disodium saltInitiator for polyol synthesisPotential for enhanced flame retardant properties in resulting polyurethanes. researchgate.nettandfonline.com

Bioconjugation Chemistry

The reactivity of the epoxide group in glycidol and its derivatives, including this compound, makes it a useful tool in bioconjugation chemistry for linking molecules to proteins and nucleic acids. ontosight.airesearchgate.net

Derivatives of this compound, such as aminoglycidyl phosphate (GPG-NH2), are particularly valuable for bioconjugation. ontosight.ai The presence of the amino group enhances the molecule's reactivity, allowing it to efficiently link biomolecules like proteins, peptides, and nucleic acids to surfaces or to each other. ontosight.ai This has applications in the creation of biosensors, bioassays, and drug delivery systems. ontosight.ai

Glycidol itself has been used to introduce aldehyde functionalities into proteins like bovine serum albumin (BSA) and avidin. researchgate.net This is achieved by reacting the protein's nucleophilic residues with the epoxide ring of glycidol to form stable diol intermediates. Subsequent oxidation of these glycol moieties with sodium periodate (B1199274) generates reactive aldehyde groups, which can then be coupled with amine-containing molecules, such as fluorescent dyes. researchgate.net

In the realm of nucleic acid chemistry, glycidol is a key reagent in the synthesis of Glycol Nucleic Acid (GNA), an unnatural nucleic acid analog with a simplified, acyclic three-carbon backbone linked by phosphate groups. nih.govbiosyn.com The synthesis involves the ring-opening of enantiopure glycidol by a nucleobase. wpmucdn.comnih.gov GNA is of interest due to its ability to form stable duplexes with both DNA and RNA, making it a candidate for applications in antisense therapy and as a component of small interfering RNAs (siRNAs) to improve their safety profile. biosyn.comnih.gov

Linking Biomolecules to Surfaces and Other Molecules

This compound and its derivatives are instrumental in the field of bioconjugation, which involves the covalent linking of biomolecules to other molecules or surfaces. ontosight.aispirochem.com This is crucial for the development of various biotechnological and biomedical tools. ontosight.ai

Derivatives such as aminoglycidyl phosphate (GPG-NH2) are particularly effective in these applications due to their enhanced reactivity. ontosight.ai The amino group in GPG-NH2 facilitates conjugation reactions, allowing for the attachment of proteins, peptides, and nucleic acids to surfaces or other biomolecules. ontosight.ai This capability is fundamental in creating biosensors, bioassays, and drug delivery systems. ontosight.ai The process often involves the reaction of the epoxide ring with nucleophilic groups present on the biomolecules, such as amines or thiols, to form a stable covalent bond. spirochem.com This method of linking biomolecules is essential for recreating the native extracellular environment, promoting cell adhesion, and controlling cell signaling for tissue growth. acs.org

Development of Research Tools and Probes

The unique reactivity of this compound makes it a valuable component in the synthesis of research tools and probes for studying biological systems. ontosight.ai These tools are essential for investigating complex cellular processes and for the development of diagnostic assays. ontosight.ai

For instance, derivatives of this compound can be used to create probes to study cell signaling pathways. ontosight.ai By attaching a reporter molecule, such as a fluorescent dye, to a this compound derivative, researchers can track the movement and interactions of specific molecules within a cell. Furthermore, the ability of this compound to alkylate DNA is a property that has been explored in the context of developing therapeutic agents, particularly for cancer treatment. ontosight.ai This reactivity also allows for its use as an intermediate in the synthesis of various pharmaceuticals and biochemical reagents. ontosight.ai The development of photoswitchable phospholipids from this compound derivatives has enabled the study and manipulation of membrane function with light, offering precise control over signaling pathways like mTOR and Hippo. rsc.org

Applications in Advanced Material Design

This compound and its derivatives play a significant role in the design and modification of advanced materials, particularly in the biomedical field. ontosight.ai Their ability to be incorporated into polymer structures allows for the enhancement of material properties. ontosight.ai

The copolymerization of glycidol with other monomers, such as glycidyl ethers, allows for the creation of hyperbranched polymers with a controlled degree of branching. researchgate.net This control over the polymer architecture is crucial for designing materials with specific thermal and reactive properties. researchgate.net

Enhancing Biocompatibility of Materials

A key application of this compound in material science is the enhancement of biocompatibility. ontosight.ai Biocompatible materials are essential for medical implants, surgical meshes, and drug-eluting coatings to minimize adverse reactions in the body. ontosight.airesearchgate.net

The incorporation of this compound derivatives into polymer structures can improve the functionality and biocompatibility of these materials. ontosight.ai For example, polymers based on polyglycidol are known for their biocompatibility and ability to bind to biomolecules. nih.gov These polymers can be used to coat surfaces and nanoparticles, reducing the adhesion of proteins and cells, a property known as antifouling. nih.gov Furthermore, the modification of materials like calcium phosphate cements with glycidyl methacrylate (B99206) has been shown to enhance their mechanical properties and biocompatibility, promoting bone formation in vivo. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) and Molecular Mechanics (MM) Modeling

Hybrid QM/MM methods are particularly powerful for studying enzymatic reactions. In this approach, the region where bond-breaking and bond-forming events occur (e.g., the substrate and key active site residues) is treated with a high-accuracy quantum mechanical method, while the rest of the protein and solvent environment is described by a more computationally efficient molecular mechanics force field. proteopedia.org This partitioning allows for the accurate modeling of electronic rearrangements during a chemical reaction within the complex environment of an enzyme. proteopedia.org

Glycidol (B123203) phosphate (B84403) is known to be an irreversible inhibitor of the glycolytic enzyme triosephosphate isomerase (TIM). annualreviews.org Experimental studies have shown that it acts by covalently modifying a catalytically essential glutamate (B1630785) residue (Glu165 in yeast TIM) in the active site. annualreviews.orgdiva-portal.org The reaction involves the nucleophilic attack of the glutamate's carboxylate side chain on one of the carbon atoms of the epoxide ring, leading to the formation of a stable ester linkage and the inactivation of the enzyme.

While specific QM/MM studies detailing the transition state for the reaction between glycidol phosphate and TIM are not extensively documented in the literature, the methodology for such an investigation is well-established. Computational studies on TIM with its natural substrates and on other enzymes that process phosphate-containing ligands or epoxides provide a clear blueprint for how such a reaction pathway would be elucidated. nih.govtesisenred.netebi.ac.uk

A typical computational workflow to model this inhibition pathway would involve:

Reactant Complex Modeling: Building a model of the Michaelis-like complex with this compound docked in the TIM active site.

Reaction Coordinate Definition: Defining a reaction coordinate that describes the progress of the nucleophilic attack, primarily involving the distance between the glutamate oxygen and the epoxide carbon.

Potential Energy Surface Scan: Calculating the energy of the system along the reaction coordinate to identify the approximate location of the transition state.

Transition State (TS) Optimization: Using specialized algorithms to locate the exact geometry and energy of the transition state, which represents the highest point on the minimum energy path from reactants to products. nih.gov

Free Energy Calculations: Employing methods like umbrella sampling or metadynamics along the reaction pathway to compute the free energy profile, yielding the activation free energy (ΔG‡), which determines the reaction rate.

Based on analogous enzymatic epoxide hydrolysis reactions, the transition state for the alkylation of Glu165 by this compound is expected to feature a partially formed C-O bond between the glutamate nucleophile and the epoxide carbon, with significant negative charge buildup on the epoxide oxygen. ebi.ac.uk The surrounding active site residues, particularly the electrophilic histidine (His95) and other hydrogen bond donors, would play a critical role in stabilizing this charge buildup, thereby lowering the activation energy barrier compared to the uncatalyzed reaction in solution. wikipedia.org

Table 1: Hypothetical Energy Profile for TIM Inhibition by this compound (Illustrative)
StateDescriptionRelative Free Energy (kcal/mol)
E + SFree Enzyme and this compound0.0
E•SEnzyme-Substrate Non-covalent Complex-5.0
TSTransition State for Covalent Attack+15.0
E-SCovalently-linked Inactivated Enzyme-20.0

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes that are essential for biological function. nih.gov For the TIM-glycidol phosphate system, MD simulations are crucial for understanding the initial binding event and the role of protein flexibility.

The active site of TIM is covered by a flexible loop (loop 6, residues 166-176) that closes over the bound substrate to shield the reactive intermediates from the solvent and to correctly position catalytic residues. nih.gov MD simulations of TIM have shown that this loop transitions from an "open" to a "closed" conformation upon substrate binding. tesisenred.net It is expected that the binding of this compound would also trigger this induced-fit mechanism.

A conformational analysis of this compound itself would reveal its preferred shapes (conformers) in solution. However, within the confined space of the TIM active site, its conformation would be constrained by interactions with the protein. MD simulations of the non-covalent enzyme-inhibitor complex could be used to:

Assess the stability of the initial binding pose obtained from docking.

Observe the closure of the catalytic loop around the inhibitor.

Identify key intermolecular interactions, such as hydrogen bonds, that hold this compound in a reactive orientation.

Determine the solvent accessibility of the epoxide ring and the catalytic glutamate.

These simulations can generate an ensemble of structures representing the conformational landscape of the inhibitor-bound enzyme, providing a foundation for subsequent QM/MM calculations of the reaction itself.

Enzyme-Substrate Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. For this compound, docking studies into the TIM active site can predict its binding mode and estimate the strength of the interaction.

The binding of the natural substrate, dihydroxyacetone phosphate (DHAP), is primarily driven by strong electrostatic interactions between its dianionic phosphate group and positively charged or hydrogen-bond-donating residues in the active site. These include Lys12, Arg98, and the backbone amides of the flexible catalytic loop. annualreviews.org Given the shared phosphate moiety, this compound is expected to bind in a highly analogous manner, using its phosphate group as an anchor.

Docking simulations would place the glycidol moiety in proximity to the catalytic dyad of Glu165 and His95. The predicted binding pose would be one that facilitates the nucleophilic attack of Glu165 on the epoxide. The scoring functions used in docking programs estimate the free energy of binding, allowing for the comparison of different binding modes and even different inhibitors.

Table 2: Predicted Key Interactions between this compound and Triosephosphate Isomerase Active Site Residues
This compound MoietyInteracting TIM Residue(s)Type of InteractionReference for Analogous Interaction
Phosphate GroupLys12, Ser211, Gly171Ionic / Hydrogen Bond annualreviews.org
Epoxide OxygenHis95, Asn11Hydrogen Bond (Electrophilic Catalysis) wikipedia.org
Epoxide Carbon (C1/C2)Glu165Proximity for Nucleophilic Attack annualreviews.org
Hydroxyl GroupWater molecules, Polar residuesHydrogen Bond

Structure-Reactivity Correlations through Computational Models

A key goal of computational chemistry is to establish correlations between a molecule's structure and its reactivity. A compelling case for this in the context of this compound is the experimental observation that the (S)-enantiomer (d-glycidol phosphate) is approximately ten times more reactive as a TIM inhibitor than the (R)-enantiomer (l-glycidol phosphate).

Computational models can provide a quantitative explanation for this stereospecificity. By building models of both the (S)- and (R)-enantiomers complexed with TIM, one could investigate the structural and energetic differences that lead to the observed reactivity difference.

A computational study aimed at explaining this phenomenon would likely involve:

Docking of Stereoisomers: Independently docking both (S)- and (R)-glycidol phosphate into the TIM active site. The results might show that the (S)-isomer achieves a more favorable binding energy or a pose that is more conducive to reaction (a shorter distance between the nucleophile and the epoxide).

QM/MM Reaction Modeling: Calculating the activation free energy (ΔG‡) for the reaction of each enantiomer with Glu165. The transition state theory equation (rate ∝ e-ΔG‡/RT) directly links the activation energy to the reaction rate. A lower calculated ΔG‡ for the (S)-isomer would provide a direct explanation for its higher reactivity.

For example, the geometry of the active site might be such that the nucleophilic Glu165 and the electrophilic His95 are perfectly aligned to attack one face of the (S)-epoxide, but sterically hindered or misaligned for an attack on the (R)-epoxide. This would result in a higher energy transition state and a slower reaction for the (R)-isomer. Such an analysis provides a powerful link between the macroscopic observation (different reaction rates) and the microscopic details of molecular structure and energetics.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Catalytic Systems

Future research is expected to focus on developing more efficient, stereoselective, and environmentally benign synthetic methodologies for glycidol (B123203) phosphate (B84403) and its derivatives. While established routes exist, there is considerable room for innovation, particularly in catalysis.

One promising area is the advancement of metal-catalyzed reactions. The use of a Co(III)-salen complex for the regioselective ring-opening of epoxides with dibenzyl phosphate has demonstrated a powerful strategy for synthesizing phosphatidic acids. rsc.org This approach avoids the use of moisture-sensitive phosphoramidite (B1245037) coupling reactions and circumvents the need for protecting groups on the glycerol (B35011) backbone. rsc.org Future work could explore a wider range of metal catalysts (e.g., copper, titanium) and salen-type ligands to fine-tune reactivity and enantioselectivity. rsc.orgacs.org A key advantage of moving from trivalent phosphorus (P(III)) sources like phosphoramidites to pentavalent (P(V)) sources is the increased stability and ease of handling. rsc.org

Chemoenzymatic routes represent another burgeoning field. researchgate.net The use of enzymes, such as lipases or kinases, in conjunction with chemical steps can offer high stereo- and regioselectivity under mild conditions. For instance, enzymes could be employed for the initial phosphorylation of glycidol or for the selective modification of the resulting glycidol phosphate. Research into novel phosphotransferases or engineering existing ones could yield highly efficient pathways to chiral this compound. nih.gov

Flow chemistry is an emerging paradigm that could be applied to the synthesis of this compound derivatives. mdpi.com Continuous flow reactors offer enhanced control over reaction parameters like temperature and mixing, potentially leading to higher yields, improved safety, and easier scalability compared to batch processes. mdpi.com The synthesis of L-α-glycerylphosphorylcholine in a flow reactor highlights the potential of this technology for related phosphate compounds. mdpi.com

Table 1: Emerging Catalytic Systems for this compound and Derivative Synthesis

Catalytic System Substrate(s) Product Type Key Advantages Research Direction
Co(III)-salen Complexes (R)-Glycidol derivative, Dibenzyl phosphate Mixed-diacyl phosphatidic acids High regioselectivity, avoids P(III) reagents and protecting groups. rsc.org Exploring other metal-salen complexes; expanding substrate scope.
Lewis Acids (e.g., CuI) Racemic benzyl (B1604629) glycidol, Dibenzyl phosphate Dihydroxyacetone phosphate precursor Straightforward synthesis from racemic materials. rsc.orgacs.org Development of catalytic, enantioselective versions.
Phosphoramidites (S)-Glycidol (R)-1-O-glycidyl dialkyl phosphates Efficient route to enantiopure phospholipids (B1166683). nih.govdiva-portal.org Overcoming moisture sensitivity; developing more robust reagents.
Enzymes (e.g., Phosphotransferases) Glycidol, Phosphate source Chiral glycerol phosphates High stereoselectivity, mild reaction conditions. researchgate.netnih.gov Discovery and engineering of novel enzymes for direct phosphorylation.
Basic Catalysts (in flow reactors) Phosphorylcholine, (R)-(-)-3-chloro-1,2-propanediol L-α-GPC (related structure) High conversion yields, scalability, process control. mdpi.com Application to direct this compound synthesis.

Exploration of Undiscovered Chemical Reactivity

The reactivity of this compound is largely defined by its two functional groups: the epoxide and the phosphate. While the nucleophilic ring-opening of the epoxide is well-documented, significant potential lies in exploring less conventional reaction pathways. diva-portal.orgbibliotekanauki.pl

Future research could focus on leveraging the phosphate group as a directing group or an internal catalyst for reactions at the epoxide or the adjacent carbon backbone. The proximity of the phosphate may influence the regioselectivity of epoxide opening with different nucleophiles in ways that are not yet fully understood. Furthermore, reactions that proceed with the preservation of the epoxy ring, such as those with phosphorus halides or carboxylic acid halides, could be explored to create novel reactive monomers. bibliotekanauki.pl

Another area of interest is the reactivity of the P-O and P-C bonds within this compound derivatives. For instance, polyphosphoesters, which share structural similarities, are known to be biodegradable through hydrolysis, a process that could be tuned in materials derived from this compound. acs.orgmdpi.com Investigating the controlled cleavage or modification of the phosphate moiety could lead to the development of stimuli-responsive materials or pro-drugs. The chemistry of phosphoramidates, which are more reactive than phosphate esters, could be applied to this compound to create activated intermediates for bioconjugation or polymerization. mdpi.com

The bifunctionality of this compound makes it an ideal candidate for tandem or cascade reactions, where multiple transformations occur in a single pot. Designing reaction sequences that selectively address the epoxide and then the phosphate (or vice versa) could provide rapid access to complex molecular architectures.

Advanced Functional Material Development

This compound is a prime candidate for the development of novel functional polymers and materials due to its inherent functionality and potential for biocompatibility. acs.orgidu.ac.id Its ability to be polymerized or grafted onto other structures opens up possibilities in materials science and biomedicine.

One major research direction is the synthesis of phosphorus-containing polymers. acs.org These materials are of interest for a variety of applications, from flame retardants to biomaterials. bibliotekanauki.plrsc.org this compound can be used as a monomer in ring-opening polymerizations to create functional polyethers with pendant phosphate groups. These phosphate groups can impart hydrophilicity, act as sites for bioconjugation, or interact with biological systems. For example, polymers containing phosphate groups have been shown to promote the mineralization of calcium phosphate, making them promising for bone tissue engineering scaffolds. acs.org

The development of functional hydrogels is another promising application. mdpi.com The hydrophilic nature of the phosphate and hydroxyl groups can contribute to water absorption and retention. By copolymerizing this compound with other monomers, it is possible to create hydrogels with tailored properties, such as controlled swelling, degradability, and drug-eluting capabilities. researchgate.netnih.gov

Furthermore, this compound can serve as a building block for complex macromolecular structures. It has been used in the synthesis of glycol nucleic acid (GNA), which is a simple, acyclic nucleic acid analogue with a phosphodiester backbone. beilstein-journals.org Future research could explore the synthesis of other GNA derivatives or related xeno-nucleic acids for applications in diagnostics and therapeutics. beilstein-journals.org The use of this compound derivatives as reactive diluents or crosslinkers for epoxy resins could also lead to materials with improved thermal stability and adhesion. evonik.com

Table 2: Potential Advanced Materials from this compound

Material Class Potential Monomer/Building Block Key Functional Groups Potential Applications
Polyphosphoesters Glycidyl (B131873) Phosphate Phosphate ester, Hydroxyl Biodegradable polymers, drug delivery, tissue engineering. acs.orgmdpi.com
Functional Hydrogels Glycidyl Phosphate (co-monomer) Phosphate, Hydroxyl Smart materials, drug delivery systems, soft robotics. mdpi.comnih.gov
Xeno-Nucleic Acids This compound derivative Phosphodiester backbone Genetic materials, aptamers, antisense therapy. beilstein-journals.org
Modified Epoxy Resins Glycidyl Phosphate Epoxide, Phosphate High-performance coatings, adhesives, composites. evonik.com
Biomimetic Materials Phosphatidic Acid derivatives Phospholipid structure Model membranes, biosensors, drug carriers. rsc.org

Interdisciplinary Research at the Chemistry-Biology Interface

The structural similarity of this compound to endogenous molecules like glycerol-3-phosphate makes it a powerful tool for chemical biology. nih.gov Future interdisciplinary research will likely exploit this relationship to probe and manipulate biological systems.

A significant area of research is the synthesis of analogues of biologically active lipids. researchgate.net this compound is a key precursor for creating lysophosphatidic acids and phosphatidic acids, which are important signaling molecules. nih.govdiva-portal.org By incorporating non-natural fatty acids, photo-switchable groups, or fluorescent tags, researchers can create chemical probes to study lipid signaling pathways with high spatial and temporal resolution. rsc.org For example, a photoswitchable phosphatidic acid mimic has been synthesized to control lipid-protein interactions with light. rsc.org

The development of novel enzyme inhibitors is another promising avenue. Many enzymes in metabolic pathways interact with phosphorylated substrates. researchgate.net this compound derivatives can be designed as non-hydrolyzable mimics or reactive affinity labels to target these enzymes. frontiersin.orgnih.gov This approach has been successfully used to create acyclic nucleoside phosphonates, such as the antiviral drug Cidofovir, which targets viral DNA polymerase. mdpi.com

Furthermore, understanding the role of glycerol phosphate modifications in biology can inspire new research. For instance, glycerol phosphate has been identified as a key modification on the surface polysaccharides of pathogenic bacteria, influencing host-pathogen interactions. nih.gov Synthesizing this compound-based haptens or antigens could be a strategy for developing novel vaccines or diagnostic tools. The use of this compound derivatives in drug delivery systems, such as forming part of cationic polymers for DNA complexation, also represents a growing field of interest. nih.govnii.ac.jp

Computational Design of this compound Derivatives with Tailored Specificity

Computational chemistry offers a powerful paradigm for accelerating the discovery and optimization of this compound derivatives for specific applications. nih.gov Instead of relying solely on empirical screening, computational design can guide synthetic efforts toward molecules with desired properties.

Future research will increasingly use molecular modeling to predict the chemical reactivity and biological activity of novel this compound derivatives. scispace.com For example, quantum mechanics (QM) calculations can elucidate reaction mechanisms and predict the regioselectivity of epoxide ring-opening, guiding the design of new catalytic systems. Molecular dynamics (MD) simulations can be used to study how this compound-based lipids or polymers interact with cell membranes or proteins, providing insights for designing drug delivery vehicles or biomaterials. researchgate.net

A particularly exciting frontier is the de novo design of enzyme inhibitors. nih.gov Using the three-dimensional structure of a target enzyme, computational algorithms can design this compound derivatives that fit precisely into the active site and form favorable interactions, leading to high-affinity binding. researchgate.net This approach can be used to develop highly selective inhibitors for therapeutic targets or probes for chemical biology. Structure-based computational design has already been used to successfully incorporate enzyme activity into a non-enzymatic protein scaffold, demonstrating the power of these methods. researchgate.net

Moreover, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of this compound derivatives with their observed biological activity or material properties. These models can then be used to predict the properties of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. This synergy between computational prediction and experimental validation will be crucial for efficiently navigating the vast chemical space of possible this compound derivatives.

Q & A

Q. What experimental approaches are recommended for synthesizing glycidol phosphate derivatives with high stereochemical purity?

this compound synthesis often requires chemoenzymatic routes to achieve stereoselectivity. For example, (R)- and (S)-GOP isomers can be synthesized via enzymatic desymmetrization of precursors like 2,2-dimethoxypropane-1,3-diol, followed by phosphorylation. Enzymatic steps ensure enantiomeric purity, while chemical methods (e.g., cobalt-salen catalyzed epoxide ring-opening) enable functionalization, such as generating archaeal lipid analogs or photoswitchable phosphatidic acids . Key validation steps include NMR for stereochemical confirmation and mass spectrometry for molecular weight verification.

Q. How can researchers accurately quantify this compound in complex mixtures, such as biological samples or reaction products?

A two-stage analytical approach is critical to avoid interference from structurally similar compounds like 3-MCPD. In Stage A, total glycidol and 3-MCPD are quantified as 3-MCPD equivalents using sodium bromide-free solvents. In Stage B, sodium bromide is introduced to suppress glycidol-to-3-MCPD conversion, allowing isolated 3-MCPD measurement. Glycidol levels are calculated by subtracting Stage B results from Stage A and applying a conversion factor. HPLC-MS or GC-MS with isotopic internal standards ensures precision .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Glycidol is a genotoxic compound with rapid hydrolysis to α-chlorohydrin. Researchers must use fume hoods, nitrile gloves, and closed systems to minimize inhalation or dermal exposure. Hydrolysis kinetics (e.g., half-life of 10 minutes in HCl) should inform waste disposal protocols. Cell-based assays (e.g., chromosomal aberration tests) are recommended to assess residual toxicity in experimental products .

Advanced Research Questions

Q. How do stereochemical differences in this compound isomers influence their interaction with triosephosphate isomerase (TIM)?

Structural studies show that (S)-GOP binds TIM with a catalytically competent conformation, enabling Glu167 to attack the epoxide terminal carbon in a stereoelectronically favored O–C–O alignment. In contrast, (R)-GOP induces atypical conformations in Glu97 and the catalytic lysine, reducing reactivity. X-ray crystallography (1.2–1.5 Å resolution) and molecular dynamics simulations are key to mapping active-site flexibility and proton-shuttling mechanisms .

Q. What strategies resolve discrepancies in this compound quantification when co-eluting compounds interfere with chromatographic assays?

Orthogonal methods, such as combining hydrophilic interaction liquid chromatography (HILIC) with tandem mass spectrometry, improve separation specificity. For example, derivatizing GOP with 9-fluorenylmethyl chloroformate (FMOC-Cl) enhances UV detection sensitivity. Cross-validation using enzymatic assays (e.g., TIM inhibition kinetics) provides functional confirmation of GOP levels .

Q. How can researchers model the conformational dynamics of this compound-bound enzymes to predict catalytic outcomes?

Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations are effective for studying TIM-GOP interactions. These models incorporate crystallographic data (e.g., PDB IDs 1NEY, 1TIM) to simulate the Glu167 "sliding" mechanism during enediolate stabilization. Free-energy perturbation calculations predict activation barriers for epoxide ring-opening, correlating with experimental kinetic isotope effects .

Methodological Best Practices

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression (e.g., four-parameter logistic model) to fit EC₅₀ values for genotoxicity endpoints like sister chromatid exchanges. Bootstrap resampling (≥1,000 iterations) quantifies confidence intervals, while ANOVA with Tukey post-hoc tests identifies significant differences between stereoisomers. Toxicity data should be benchmarked against α-chlorohydrin metabolites to assess metabolic contributions .

Q. How should researchers validate synthetic this compound derivatives for biochemical assays?

Purity (>95% by HPLC), stereochemical integrity (specific rotation, [α]ᴅ), and functional activity (e.g., TIM inhibition IC₅₀) must be confirmed. For photoswitchable analogs (e.g., diazo-containing GOP), UV-Vis spectroscopy (λₘₐₓ 350–450 nm) verifies switching efficiency. Cross-reference synthetic data with Beilstein Registry Numbers (e.g., BRN 1254946) to avoid misidentification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.